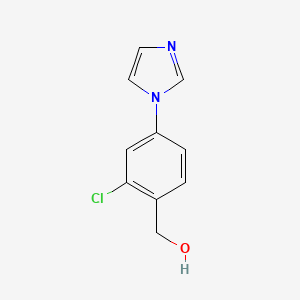

2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-5,7,14H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPYUHSGBSFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of 2-Chloro-4-bromobenzyl Alcohol

A widely reported route involves the direct displacement of a bromine atom at the para position of 2-chloro-4-bromobenzyl alcohol using imidazole under basic conditions. In a protocol adapted from CN102180835B, the reaction employs dimethylformamide (DMF) as a solvent, sodium hydroxide as a base, and PEG-600 as a phase-transfer catalyst.

Procedure :

-

2-Chloro-4-bromobenzyl alcohol (1.0 equiv), imidazole (2.5 equiv), NaOH (1.2 equiv), and PEG-600 (0.1 equiv) are mixed in DMF.

-

The mixture is heated to 110–115°C for 4 hours, cooled to 50–55°C, and quenched with water.

-

The crude product is isolated via centrifugation and recrystallized from toluene, yielding 2-chloro-4-(imidazol-1-yl)benzyl alcohol with 85–92% efficiency.

Key Observations :

-

PEG-600 enhances reaction kinetics by solubilizing ionic species in the organic phase.

-

Elevated temperatures (>100°C) minimize side reactions such as epoxide formation from β-elimination.

Reduction of Ketone Intermediates

Catalytic Hydrogenation of 2-Chloro-4-(imidazol-1-yl)acetophenone

A two-step approach first synthesizes the ketone precursor via Friedel-Crafts acylation, followed by reduction. Adapted from WO2005066188A1:

Step 1: Synthesis of 2-Chloro-4-(imidazol-1-yl)acetophenone

-

Chloroacetyl chloride reacts with 2-chloro-4-iodobenzene in the presence of AlCl₃ to form 2-chloro-4-(chloroacetyl)benzene.

-

Imidazole undergoes nucleophilic substitution with the chloroacetyl group in DMF at 80°C, yielding the ketone intermediate.

Step 2: Ketone Reduction

-

The ketone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C.

-

Alternatively, asymmetric reduction with ruthenium/β-cyclodextrin complexes achieves enantiomeric excess (ee) >98% for chiral variants.

Yield : 70–78% after column purification.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method, inspired by J. Med. Chem., attaches imidazole to a halogenated benzyl alcohol precursor via a palladium catalyst:

Procedure :

-

2-Chloro-4-iodobenzyl alcohol (1.0 equiv), imidazole (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 110°C for 24 hours.

-

The product is extracted with ethyl acetate and purified via silica gel chromatography.

Advantages :

-

Tolerates electron-withdrawing groups (e.g., Cl) without dehalogenation.

Mannich Reaction-Based Approaches

Three-Component Condensation

A one-pot method derived from synthetic protocols in Der Pharma Chemica utilizes formaldehyde to link imidazole to a benzyl alcohol backbone:

Procedure :

-

2-Chlorobenzyl alcohol (1.0 equiv), imidazole (1.5 equiv), and formaldehyde (1.2 equiv) are refluxed in ethanol with K₂CO₃ .

-

The reaction proceeds via in situ formation of a benzoxazine intermediate, which rearranges to the target compound.

Yield : 60–68% after recrystallization from ethanol.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

For large-scale production, the NAS route using PEG-600 is preferred due to its operational simplicity and high yield. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(imidazol-1-yl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazole ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-Chloro-4-(imidazol-1-yl)benzaldehyde or 2-Chloro-4-(imidazol-1-yl)benzoic acid.

Reduction: 2-Chloro-4-(imidazol-1-yl)benzylamine.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Key Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Converts the alcohol group to aldehyde or carboxylic acid.

- Reduction : Can yield derivatives like benzylamine.

- Substitution : The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Medicinal Chemistry

2-Chloro-4-(imidazol-1-yl)benzyl alcohol has been explored for its potential as a pharmaceutical agent. Its structure allows for interaction with biological targets, making it useful in drug design.

- Enzyme Inhibition : The compound can serve as a lead in developing inhibitors for various enzymes, particularly those involved in cancer and infectious diseases. For example, studies have shown that imidazole derivatives can inhibit aromatase and steroid sulfatase, key enzymes in steroid metabolism .

Biological Studies

Research indicates that compounds containing imidazole rings exhibit significant biological activity. The ability of this compound to interact with proteins suggests its potential use in studying protein-ligand interactions and enzyme kinetics.

Material Science

In industry, this compound can be utilized to produce materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that enhance material characteristics like durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of imidazole derivatives, including this compound. The findings indicated that these compounds could inhibit the proliferation of colorectal cancer cells effectively .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of related imidazole compounds demonstrated that variations in reaction conditions significantly affect yield and purity. This highlights the importance of fine-tuning synthetic routes for maximizing output in industrial applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom and benzyl alcohol group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Reactivity and Functional Group Analysis

- Chlorine Substituent : The 2-chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with ’s 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole, where the chloro group participates in sp³-hybridized carbon substitution .

- Imidazole vs. Benzoimidazole : The standalone imidazole ring in the target compound offers greater flexibility for hydrogen bonding and metal coordination compared to the fused benzoimidazole in ’s compound, which may restrict rotational freedom .

- Benzyl Alcohol vs. Ethanol Chain: The benzyl alcohol group in the target compound is more prone to oxidation than the ethanol chain in ’s derivative, which may exhibit different solubility profiles .

Biological Activity

2-Chloro-4-(imidazol-1-yl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C10H9ClN2O, with a molecular weight of 216.64 g/mol. The compound features a benzyl alcohol moiety substituted with a chlorine atom and an imidazole ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : The imidazole ring can interact with histamine and other receptors, potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, impacting cellular functions and disease processes.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzimidazole derivatives, including those similar to this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Anticancer Properties

Research on related compounds has shown that benzimidazole derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures demonstrated inhibition of cell growth in leukemia and carcinoma cell lines . This positions this compound as a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

The imidazole structure is known for its anti-inflammatory properties. Compounds containing this moiety have been documented to reduce inflammation markers in vitro and in vivo, indicating that this compound may possess similar effects .

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was tested against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 62.5 |

| Candida albicans | 250 |

These results suggest that the compound exhibits promising antibacterial activity comparable to standard antibiotics .

Study on Anticancer Activity

Another investigation assessed the antiproliferative effects of various benzimidazole derivatives on cancer cell lines. The GI50 values for related compounds were recorded as follows:

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| CCRF-CEM | 12 |

These findings indicate that compounds structurally related to this compound may inhibit tumor growth effectively .

Q & A

Q. What are the optimal reaction conditions for synthesizing derivatives of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol?

Methodological Answer: The synthesis of benzyl alcohol derivatives often involves optimizing solvent, base, and reaction time. For example, dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) as a base are effective for chloroacetylation reactions, achieving high yields of intermediates like benzyl 2-chloroacetate . Room-temperature stirring (24 hours) and TLC monitoring are critical for tracking reaction progress . Adjusting molar ratios (e.g., 1:3 alcohol-to-chloroacetyl chloride) minimizes side reactions.

Q. How is Thin-Layer Chromatography (TLC) applied to monitor synthesis progress?

Methodological Answer: TLC is used to verify the conversion of starting materials to products. For imidazole-containing benzyl alcohols, a solvent system of ethyl acetate/n-hexane (1:3) effectively separates intermediates. Spots are visualized under UV light or iodine vapor. For instance, TLC confirmed near-complete conversion of benzyl alcohol to benzyl 2-chloroacetate before quenching .

Q. What purification methods are effective for isolating this compound?

Methodological Answer: Liquid-liquid extraction (e.g., CH₂Cl₂ and water) followed by drying with anhydrous Na₂SO₄ is standard. Column chromatography with silica gel and recrystallization from ethanol/isopropyl alcohol are preferred for high-purity isolation, as demonstrated in imidazole derivative syntheses .

Q. How are melting points and spectral data used for characterization?

Methodological Answer: Melting points (e.g., 313–315°C for imidazole analogs) provide preliminary purity validation . NMR (¹H and ¹³C) and GC analysis confirm structural integrity. For example, ¹H-NMR peaks at δ 4.62 (s, CH₂) and δ 7.45–7.76 (aromatic protons) are characteristic of imidazole-linked benzyl alcohols .

Advanced Research Questions

Q. How can discrepancies in NMR data for imidazole-containing benzyl alcohols be resolved?

Methodological Answer: Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism in imidazole rings or residual solvents. Deuterated DMSO or CDCl₃ suppresses proton exchange. Comparative analysis with known analogs (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)benzyl] derivatives) and 2D NMR (COSY, HSQC) resolves ambiguities .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer: Low yields often stem from competing side reactions (e.g., over-chlorination or oxidation). Catalytic optimization, such as Fe₃O4@FU nanoparticles, enhances imidazole cyclization efficiency . Stepwise quenching (e.g., HCl addition post-reaction) and inert atmospheres reduce degradation .

Q. How can researchers analyze by-products from competing reactions during synthesis?

Methodological Answer: By-products (e.g., incomplete oxidation aldehydes or dimerized intermediates) are identified via LC-MS or GC-MS. For example, incomplete chlorination of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol yields hydroxylated analogs, detectable at m/z 340–360 .

Q. What challenges arise in detecting trace impurities in this compound?

Methodological Answer: Low-concentration impurities (e.g., <0.1% sulfated ash) require sensitive techniques like HPLC-UV/ELSD or ICP-MS. Matrix effects from imidazole’s UV absorbance complicate detection; gradient elution and internal standards (e.g., deuterated analogs) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.